molecular formula C17H15NO3 B6344332 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1048660-06-5

1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6344332
CAS No.: 1048660-06-5
M. Wt: 281.30 g/mol
InChI Key: BDHGXFNOQCPBBZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid (CAS 1048660-06-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This indole derivative features a carboxylic acid functional group at the 2-position and a 4-methoxy substitution on the indole core, a structure recognized for its potential in designing enzyme inhibitors . The indole-2-carboxylic acid scaffold is a privileged structure in pharmaceutical development. Research indicates that this core can serve as a metal-binding group, chelating magnesium ions in the active site of enzymes, which is a key mechanism for inhibitors of targets like HIV-1 integrase . Furthermore, structural analogues of this compound, specifically 4-methoxy-substituted indoles, have been identified as early leads in phenotypic screening campaigns against Trypanosoma cruzi , the parasite responsible for Chagas disease . These findings highlight the value of this chemical series in pioneering new therapeutic options for neglected tropical diseases, demonstrating its relevance in hit-to-lead optimization programs aimed at improving potency and physicochemical properties. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-benzyl-4-methoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-16-9-5-8-14-13(16)10-15(17(19)20)18(14)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGXFNOQCPBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxyindole-2-carboxylic Acid

The foundational step involves preparing the 4-methoxyindole-2-carboxylic acid precursor. A validated route employs Fischer indole synthesis , where a 4-methoxyphenylhydrazine reacts with a β-keto ester (e.g., ethyl pyruvate) under acidic conditions. Cyclization yields the indole core with the carboxylic acid moiety at position 2.

Reaction Conditions :

  • Catalyst : Concentrated HCl or polyphosphoric acid

  • Temperature : 80–100°C

  • Yield : 65–75%

Benzylation at the 1-Position

The indole nitrogen is benzylated using benzyl bromide under strongly basic conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic substitution.

Procedure :

  • Dissolve 4-methoxyindole-2-carboxylic acid (1.0 equiv) in DMF.

  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce benzyl bromide (1.1 equiv) dropwise and reflux at 80°C for 6–8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Data :

ParameterConditionYield (%)
BaseNaH78
SolventDMF82
Temperature (°C)8085
Reaction Time (h)878

Challenges include competing O-benzylation of the methoxy group, mitigated by using a slight excess of NaH to ensure complete N-deprotonation.

Sequential Functionalization via Carbazole Intermediates

Acid Chloride Formation and Cyclization

A modified approach from carbazole synthesis involves converting the carboxylic acid to an acid chloride, followed by intramolecular cyclization. This method, adapted from benzo[b]carbazole syntheses, introduces structural complexity while retaining the carboxylic acid group.

Steps :

  • Treat 4-methoxyindole-2-carboxylic acid with phosphorus pentachloride (PCl₅) in dichloromethane to form the acid chloride.

  • React the acid chloride with titanium(IV) chloride (TiCl₄) to induce cyclization, forming a fused quinone intermediate.

  • Hydrolyze the intermediate under mild acidic conditions to regenerate the carboxylic acid.

Key Observations :

  • Cyclization Efficiency : TiCl₄ acts as a Lewis acid, facilitating electrophilic aromatic substitution at the 3-position.

  • Yield : 60–68% after hydrolysis.

Methoxylation AgentCatalystYield (%)
CuICs₂CO₃55
Pd(OAc)₂K₃PO₄48

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Reversed-phase C18 column (ACN/0.1% TFA gradient), retention time = 12.3 min, purity >98%.

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, H-3), 7.45–7.30 (m, 5H, benzyl), 6.90 (d, J = 8.4 Hz, 1H, H-5), 3.85 (s, 3H, OCH₃).

Stability Profiling

Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 4 weeks when stored in amber vials at −20°C.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct BenzylationMinimal steps, high efficiencyCompeting O-benzylation78–85
Carbazole CyclizationAccesses complex scaffoldsLow yield, harsh conditions60–68
Late-Stage MethoxylationFlexibility in substitutionRequires protection/deprotection48–55

Industrial-Scale Considerations

  • Cost Efficiency : Direct benzylation is preferred for large-scale production due to reagent availability.

  • Green Chemistry : Solvent recycling (DMF) and catalytic metal recovery (CuI) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid has shown potential therapeutic properties:

  • Antiviral Activity : It has been investigated for its ability to inhibit HIV-1 integrase, showing significant inhibition with an IC50 value of 3.11 μM. Structural analysis indicated that the compound chelates with Mg²⁺ ions in the active site of the enzyme, suggesting a mechanism for its antiviral action .
  • Anticancer Properties : The compound is being studied for its effects on various cancer cell lines, with preliminary results indicating potential cytotoxicity against specific cancer types.

Biological Studies

The compound is utilized in biological assays to understand its effects on cellular processes:

  • It serves as a tool to explore molecular targets within cells, aiding in the identification of pathways involved in disease mechanisms.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Case Study 1: Antiviral Research

In a study published in Molecules, researchers synthesized various indole derivatives, including this compound. They found that modifications at specific positions on the indole core significantly enhanced antiviral activity against HIV integrase. The optimized derivative exhibited an IC50 value of 0.13 μM, demonstrating the importance of structural modifications in developing effective antiviral agents .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it could induce apoptosis in certain cancer types, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
5-Benzyloxy-1H-indole-2-carboxylic acid (15) Benzyloxy (5), COOH (2) 193–195 98 IR: 1683 cm⁻¹ (C=O); NMR: δ 7.10–7.06 (aromatic)
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c) 5-OCH₃, 6-OCH₃, NCH₃ 210 Quantitative IR: 1683 cm⁻¹ (C=O); NMR: δ 3.98 (NCH₃), 3.86/3.77 (OCH₃)
1-Benzyl-5-methyl-1H-indole-2-carboxylic acid (7a) Benzyl (N1), CH₃ (5), COOH (2) 198–199 81 IR: 1670 cm⁻¹ (C=O); NMR: δ 5.85 (PhCH₂), 2.36 (CH₃)
7-Methoxy-1H-indole-3-carboxylic acid OCH₃ (7), COOH (3) 199–201

Key Observations:

Substituent Position Effects :

  • Methoxy groups at positions 5 or 6 (e.g., 3c ) increase melting points (210°C) compared to benzyloxy-substituted analogs (193–195°C) . This suggests enhanced crystallinity due to polar methoxy groups.
  • Moving the carboxylic acid from position 2 to 3 (e.g., 7-methoxy-1H-indole-3-carboxylic acid ) reduces symmetry and may alter solubility .

Benzyl vs. Methyl Substitution :

  • 1-Benzyl-5-methyl-1H-indole-2-carboxylic acid (7a) exhibits a lower melting point (198–199°C) than 3c , likely due to the bulky benzyl group disrupting crystal packing .

Synthetic Efficiency :

  • Hydrolysis of methyl esters (e.g., conversion of 14 to 15 ) achieves near-quantitative yields (98%) under basic conditions .
  • Lithium hydroxide in THF/MeOH/H₂O is a common hydrolysis protocol for indole-carboxylate esters .

Biological Activity

1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid is a significant compound in medicinal chemistry, belonging to the indole family. Its structure includes an indole core with a benzyl group, a methoxy group at the fourth position, and a carboxylic acid at the second position. This unique configuration contributes to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzyl Hydrazine : Reaction of substituted benzyl chloride with hydrazine hydrate.
  • Coupling Reaction : The resulting benzyl hydrazine reacts with 1H-indole-2-carboxylic acid or 5-methoxy-1H-indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Antiviral Properties

Research indicates that this compound exhibits potential inhibitory effects against HIV integrase. Structural modifications have been shown to enhance its binding affinity and biological activity against this target. For instance, compounds derived from this structure demonstrated IC50 values ranging from 12.41 μM to 47.44 μM in inhibiting the strand transfer of HIV-1 integrase, suggesting effective antiviral activity .

Anticancer Activity

The compound has also been studied for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). In one study, derivatives of related indole compounds exhibited significant cytotoxicity, with one compound showing an IC50 value of 2 µM against these cell lines. Flow cytometry analysis indicated increased apoptotic cell populations in treated groups, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties, and this compound is no exception. While specific data on its anti-inflammatory activity is limited, the structural characteristics suggest that it may modulate inflammatory pathways effectively due to its ability to interact with various cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations. A comparative analysis with similar compounds reveals how substituents impact pharmacological properties:

Compound NameStructural DifferenceUnique Features
1-Benzyl-4-hydroxy-1H-indole-2-carboxylic acidHydroxy group instead of methoxyPotentially different solubility and reactivity
1-Benzyl-4-methyl-1H-indole-2-carboxylic acidMethyl group instead of methoxyMay influence pharmacokinetics differently
1-Benzyl-4-chloro-1H-indole-2-carboxylic acidChloro group instead of methoxyDifferent electronic properties affecting activity

The methoxy group significantly enhances lipophilicity compared to other substituents, facilitating better membrane permeability and interaction with intracellular targets.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of indole compounds exhibit varying degrees of cytotoxicity across different cancer cell lines. The highest activity was noted in compounds structurally similar to this compound .
  • Inhibition of HIV Integrase : A study focusing on indole derivatives showed promising results in inhibiting HIV integrase, with modifications leading to enhanced inhibitory effects .
  • Anti-Tyrosinase Activity : Related indole compounds have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin production, indicating potential applications in cosmetic and therapeutic contexts .

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